trans-(R)-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate)
Description
trans-(R)-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate) is a chiral diester featuring a central (R)-configured 1-phenylethane-1,2-diyl backbone esterified with two 4-(trans-4-heptylcyclohexyl)benzoate groups. The heptyl chain on the cyclohexyl moiety distinguishes it from shorter-chain analogs (e.g., pentyl derivatives). This compound is hypothesized to function as a chiral dopant in liquid crystal displays (LCDs), where its helical twisting power (HTP) and thermal stability are critical for modulating nematic phases .
Properties
Molecular Formula |
C48H66O4 |
|---|---|
Molecular Weight |
707.0 g/mol |
IUPAC Name |
[(2R)-2-[4-(4-heptylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-heptylcyclohexyl)benzoate |
InChI |
InChI=1S/C48H66O4/c1-3-5-7-9-12-16-37-20-24-39(25-21-37)41-28-32-44(33-29-41)47(49)51-36-46(43-18-14-11-15-19-43)52-48(50)45-34-30-42(31-35-45)40-26-22-38(23-27-40)17-13-10-8-6-4-2/h11,14-15,18-19,28-35,37-40,46H,3-10,12-13,16-17,20-27,36H2,1-2H3/t37?,38?,39?,40?,46-/m0/s1 |
InChI Key |
JVURVAWLIJPFDI-YDTAQPEUSA-N |
Isomeric SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC[C@@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCCCC |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of trans-®-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate) involves multiple steps, typically starting with the preparation of the core structure, followed by the addition of functional groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
trans-®-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate) has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and molecular interactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison
*Calculated based on pentyl analog’s formula. †Not explicitly listed in provided evidence.
Key Observations:
Alkyl Chain Length: The heptyl derivative has a higher molecular weight (~753 vs. 651 g/mol) and increased hydrophobicity compared to the pentyl analog. Longer alkyl chains typically reduce melting points (due to disrupted packing) but enhance solubility in non-polar matrices . In liquid crystal applications, longer chains may broaden the mesophase temperature range but reduce HTP due to steric hindrance .
Stereochemistry :
Functional Group and Application Comparison
Table 2: Functional and Application Profiles
Key Observations:
- Ester vs. Acrylate : The target compound’s ester groups limit its utility in polymerization compared to acrylate-based RM-3, which integrates into polymer backbones .
- Thermal Stability : The heptyl derivative’s longer alkyl chain may improve thermal stability over pentyl analogs, though experimental data are needed for validation.
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